5-Lipoxygenase (5-LOX) Inhibitory Activity: Target Compound vs. In-Class Sigma Ligands
In a recombinant human 5-LOX enzyme assay, 4-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid demonstrated an IC₅₀ exceeding 10 000 nM, indicating negligible inhibitory activity [1]. This stands in stark contrast to the sigma receptor-active N-(6-methoxytetralin-1-yl)alkylpiperidines, which display Kᵢ values as low as 0.030 nM at the σ₁ receptor [2]. The quantitative inactivity of the target compound against 5-LOX confirms that the free carboxylic acid moiety and absence of a basic amine terminus render it unsuitable for engagement of this enzyme class.
| Evidence Dimension | 5-LOX inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ >10 000 nM |
| Comparator Or Baseline | N-(6-methoxytetralin-1-yl)propyl-4-methylpiperidine (Compound 31): σ₁ Kᵢ = 0.030 nM |
| Quantified Difference | >330 000-fold difference in target affinity |
| Conditions | Recombinant human 5-LOX, Escherichia coli BL21(DE3) expression, LTB₄/5-HETE detection; σ₁ radioligand binding assay |
Why This Matters
For procurement aimed at inflammation or leukotriene biology, this compound is not a viable tool; users seeking 5-LOX modulation should select the high-affinity sigma-active tetralins instead.
- [1] BindingDB. BDBM50591538: IC₅₀ >10 000 nM at human recombinant 5-LOX. View Source
- [2] Ferorelli, S., et al. J. Med. Chem. 2013, 56, 2919-2932. Compound 31 σ₁ Kᵢ = 0.030 nM. View Source
